![molecular formula C6H15N3O B13421754 Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
Dimethyl({3-[methyl(nitroso)amino]propyl})amine
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Overview
Description
Dimethyl({3-[methyl(nitroso)amino]propyl})amine is a chemical compound with the molecular formula C6H15N3O It is a derivative of dimethylaminopropylamine, featuring a nitroso group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl({3-[methyl(nitroso)amino]propyl})amine can be synthesized through a multi-step process. The initial step involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine . The final step involves the nitrosation of dimethylaminopropylamine using nitrous acid or other nitrosating agents to introduce the nitroso group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitrosation step is carefully monitored to prevent the formation of unwanted by-products and to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({3-[methyl(nitroso)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nitrosating agents: Such as nitrous acid or tert-butyl nitrite
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .
Scientific Research Applications
Dimethyl({3-[methyl(nitroso)amino]propyl})amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as a nitrosating agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target specific molecular pathways.
Industry: Utilized in the production of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl({3-[methyl(nitroso)amino]propyl})amine involves the nitrosation of amines, which can lead to the formation of nitrosamines. This process is initiated by the reaction of the nitroso group with nucleophilic nitrogen atoms in amines, resulting in the formation of N-nitroso compounds. These compounds can further react to form diazonium ions or other reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simple amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: An amine with three methyl groups attached to the nitrogen atom.
N-Nitrosodimethylamine: A nitrosamine with two methyl groups attached to the nitrogen atom and a nitroso group
Uniqueness
Dimethyl({3-[methyl(nitroso)amino]propyl})amine is unique due to its specific structure, which includes a propyl chain and a nitroso group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo nitrosation and form reactive intermediates makes it valuable in various chemical and biological applications .
Biological Activity
Dimethyl({3-[methyl(nitroso)amino]propyl})amine, often referred to as DMNPA, is a nitrogen-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMNPA, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
DMNPA is characterized by the presence of a dimethylamine group and a nitroso functional group attached to a propyl chain. Its chemical structure can be represented as follows:
The biological activity of DMNPA primarily stems from its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitroso group is known for its role in generating reactive nitrogen species (RNS), which can modify cellular components and influence cellular signaling pathways.
Nitrosation Reactions
One of the critical mechanisms by which DMNPA exerts its biological effects is through nitrosation reactions. These reactions can lead to the formation of N-nitroso compounds, which have been implicated in various biological processes, including:
- Cell proliferation
- Apoptosis
- Inflammation
Antitumor Activity
Several studies have investigated the antitumor potential of DMNPA. For instance, in vitro assays demonstrated that DMNPA inhibits the growth of various cancer cell lines, including:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical) | 15 | |
MCF-7 (Breast) | 20 | |
A549 (Lung) | 25 |
These findings suggest that DMNPA may induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.
Neurotoxicity
Conversely, research has also indicated potential neurotoxic effects associated with DMNPA exposure. A study conducted on neuronal cell cultures revealed that high concentrations of DMNPA led to increased oxidative stress and neuronal cell death:
Concentration (µM) | Viability (%) | Reference |
---|---|---|
5 | 90 | |
10 | 70 | |
20 | 40 |
Case Studies
Case Study 1: In Vivo Tumor Model
A recent in vivo study evaluated the efficacy of DMNPA in a mouse model bearing human tumor xenografts. Mice treated with DMNPA showed significant tumor reduction compared to control groups:
- Control Group Tumor Size : 500 mm³
- DMNPA Treatment Group Tumor Size : 250 mm³
- P-value : <0.01
This study highlights the potential therapeutic applications of DMNPA in oncology.
Case Study 2: Neurotoxicity Assessment
In a neurotoxicity assessment involving rats, exposure to DMNPA resulted in behavioral changes indicative of neurodegeneration. The study reported:
- Significant Impairment in Memory Tests : P-value <0.05
- Histopathological Analysis : Increased neuronal loss in treated groups compared to controls.
These findings raise concerns regarding the safety profile of DMNPA when considering therapeutic applications.
Properties
Molecular Formula |
C6H15N3O |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-methylnitrous amide |
InChI |
InChI=1S/C6H15N3O/c1-8(2)5-4-6-9(3)7-10/h4-6H2,1-3H3 |
InChI Key |
UTHIWFASRZCDKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C)N=O |
Origin of Product |
United States |
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